4-(2-Propoxyethoxy)butane-1-sulfonyl chloride
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Overview
Description
4-(2-Propoxyethoxy)butane-1-sulfonyl chloride is an organic compound with the molecular formula C9H19ClO4S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is characterized by the presence of a sulfonyl chloride group attached to a butane chain, which is further substituted with a propoxyethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Propoxyethoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(2-Propoxyethoxy)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(2-Propoxyethoxy)butane-1-sulfonic acid+SOCl2→4-(2-Propoxyethoxy)butane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Propoxyethoxy)butane-1-sulfonyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. These reactions can be classified as follows:
Nucleophilic Substitution (S_N2): The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or sulfonamides.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include alcohols, amines, and thiols.
Reaction Conditions: These reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile, under mild to moderate temperatures.
Major Products Formed
Sulfonate Esters: Formed when reacting with alcohols.
Sulfonamides: Formed when reacting with amines.
Sulfonic Acids: Formed upon hydrolysis.
Scientific Research Applications
4-(2-Propoxyethoxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: Employed in the modification of biomolecules such as proteins and peptides, facilitating the study of biological processes.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Propoxyethoxy)butane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate upon reaction with nucleophiles. This intermediate can then undergo further transformations depending on the nature of the nucleophile and reaction conditions. The sulfonyl chloride group acts as an electrophilic center, facilitating the attack by nucleophiles and subsequent formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenoxy)butane-1-sulfonyl chloride
- 4-(2-Ethoxyethoxy)butane-1-sulfonyl chloride
Uniqueness
4-(2-Propoxyethoxy)butane-1-sulfonyl chloride is unique due to the presence of the propoxyethoxy group, which imparts specific chemical properties and reactivity. This compound’s structure allows for versatile applications in organic synthesis and bioconjugation, making it a valuable intermediate in various research and industrial processes.
Properties
Molecular Formula |
C9H19ClO4S |
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Molecular Weight |
258.76 g/mol |
IUPAC Name |
4-(2-propoxyethoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-2-5-13-7-8-14-6-3-4-9-15(10,11)12/h2-9H2,1H3 |
InChI Key |
MSWGOGXGTJEURQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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